molecular formula C13H19NaO3S B12724866 Benzenesulfonic acid, isoheptyl-, sodium salt CAS No. 67828-02-8

Benzenesulfonic acid, isoheptyl-, sodium salt

Cat. No.: B12724866
CAS No.: 67828-02-8
M. Wt: 278.34 g/mol
InChI Key: XICLLRVYZBFGKD-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, isoheptyl-, sodium salt is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by an isoheptyl group, and the compound is neutralized with sodium to form the sodium salt. This compound is known for its surfactant properties and is widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, isoheptyl-, sodium salt typically involves the sulfonation of benzene followed by the introduction of the isoheptyl group. The general steps are as follows:

  • Sulfonation of Benzene: : Benzene is reacted with concentrated sulfuric acid or oleum to form benzenesulfonic acid. This reaction is highly exothermic and requires careful temperature control. [ \text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} ]

  • Introduction of Isoheptyl Group: : The benzenesulfonic acid is then reacted with isoheptyl alcohol in the presence of a catalyst to form the isoheptyl derivative. [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15} + \text{H}_2\text{O} ]

  • Neutralization: : The final step involves neutralizing the isoheptyl benzenesulfonic acid with sodium hydroxide to form the sodium salt. [ \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15}\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation of benzene using oleum, followed by the introduction of the isoheptyl group and neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, isoheptyl-, sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although the sulfonic acid group remains relatively stable.

    Hydrolysis: The compound can undergo hydrolysis to revert to benzenesulfonic acid and isoheptyl alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as hydrogen in the presence of a catalyst can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products include various substituted benzenesulfonic acids.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include reduced aromatic compounds.

    Hydrolysis: Products include benzenesulfonic acid and isoheptyl alcohol.

Scientific Research Applications

Benzenesulfonic acid, isoheptyl-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.

    Biology: Employed in the preparation of biological samples and as a detergent in protein purification.

    Medicine: Utilized in the formulation of pharmaceutical products due to its surfactant properties.

    Industry: Widely used in the production of detergents, cleaning agents, and other industrial products.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, isoheptyl-, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, solubilization, and dispersion processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the breakdown of complex mixtures into simpler components.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • p-Toluenesulfonic acid
  • Sulfanilic acid

Comparison

  • Benzenesulfonic acid : The simplest aromatic sulfonic acid, lacks the isoheptyl group, and has different surfactant properties.
  • p-Toluenesulfonic acid : Contains a methyl group instead of an isoheptyl group, used as a catalyst in organic synthesis.
  • Sulfanilic acid : Contains an amino group, used in the synthesis of dyes and as a reagent in analytical chemistry.

Benzenesulfonic acid, isoheptyl-, sodium salt is unique due to the presence of the isoheptyl group, which enhances its surfactant properties and makes it suitable for a wider range of applications compared to its simpler counterparts.

Properties

CAS No.

67828-02-8

Molecular Formula

C13H19NaO3S

Molecular Weight

278.34 g/mol

IUPAC Name

sodium;2-(5-methylhexyl)benzenesulfonate

InChI

InChI=1S/C13H20O3S.Na/c1-11(2)7-3-4-8-12-9-5-6-10-13(12)17(14,15)16;/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16);/q;+1/p-1

InChI Key

XICLLRVYZBFGKD-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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